Lorazepam-13C2,15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

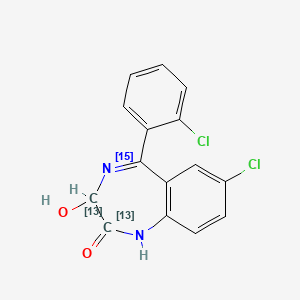

Lorazepam-13C2,15N is a stable isotopically labeled compound of lorazepam, a benzodiazepine medication commonly used to treat anxiety, insomnia, and seizures . The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 isotopes, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lorazepam-13C2,15N involves the synthesis of lorazepam with the incorporation of carbon-13 and nitrogen-15 isotopes. The process typically starts with the synthesis of the isotopically labeled precursors, which are then used in the standard synthetic route for lorazepam. The key steps include:

Formation of the benzodiazepine ring: This involves the reaction of an o-chlorobenzoyl chloride with an isotopically labeled amine to form the corresponding amide.

Cyclization: The amide undergoes cyclization to form the benzodiazepine core structure.

Functionalization: The benzodiazepine core is further functionalized to introduce the hydroxyl group at the 3-position and the chlorine atom at the 7-position.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the high purity and yield of the isotopically labeled compound. The use of isotopically labeled precursors is critical to achieve the desired labeling pattern.

Chemical Reactions Analysis

Types of Reactions

Lorazepam-13C2,15N undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

Reduction: The ketone can be reduced back to the hydroxyl group.

Substitution: The chlorine atom at the 7-position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include the corresponding ketone, reduced alcohol, and substituted derivatives of this compound.

Scientific Research Applications

Lorazepam-13C2,15N is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of lorazepam in the body.

Metabolic Studies: Helps in tracing the metabolic pathways and identifying metabolites.

Drug Interaction Studies: Used to investigate interactions with other drugs and their impact on lorazepam metabolism.

Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of lorazepam in biological samples.

Mechanism of Action

Lorazepam-13C2,15N exerts its effects by binding to the benzodiazepine receptors on the postsynaptic GABA-A ligand-gated chloride channel in the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of the neuronal membrane to chloride ions. This results in hyperpolarization and stabilization of the neuronal membrane, leading to sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

Lorazepam-13C2,15N can be compared with other isotopically labeled benzodiazepines such as diazepam-13C2,15N and alprazolam-13C2,15N. While all these compounds are used for similar research purposes, this compound is unique due to its specific labeling pattern and its pharmacokinetic properties. Similar compounds include:

- Diazepam-13C2,15N

- Alprazolam-13C2,15N

- Oxazepam-13C2,15N

This compound is particularly useful in studies where precise tracking of the drug and its metabolites is required, providing valuable insights into its pharmacological and toxicological profiles.

Biological Activity

Lorazepam-13C2,15N is a stable isotope-labeled derivative of lorazepam, a benzodiazepine commonly used for its anxiolytic, sedative, and anticonvulsant properties. The incorporation of stable isotopes such as carbon-13 and nitrogen-15 allows for enhanced tracking and understanding of the drug's metabolic pathways and biological activity in research settings. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Lorazepam functions primarily by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action leads to increased neuronal inhibition, which contributes to its anxiolytic and sedative effects. The isotopic labeling in this compound does not alter this mechanism but allows for more precise metabolic studies.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-labeled counterpart. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid (within 1-2 hours) |

| Half-Life | 10-20 hours |

| Metabolism | Hepatic (primarily via glucuronidation) |

| Excretion | Renal |

Studies indicate that the isotopic labeling does not significantly affect these pharmacokinetic properties, making it suitable for tracing studies in metabolic research .

Case Studies

- Anxiolytic Effects : A study involving patients with generalized anxiety disorder demonstrated that lorazepam significantly reduced anxiety symptoms compared to placebo. The isotopic variant allowed researchers to track its metabolism and correlate it with clinical outcomes .

- Sedative Properties : In a clinical trial assessing preoperative sedation, this compound was administered to patients undergoing surgery. Results indicated effective sedation with minimal side effects, supporting its use in clinical practice .

- Anticonvulsant Activity : Research has shown that lorazepam can effectively control seizure activity in patients with status epilepticus. The labeled compound's tracking facilitated understanding how lorazepam is metabolized during acute seizure episodes .

In Vitro Studies

In vitro studies have demonstrated that this compound maintains similar binding affinities to GABA-A receptors as the unlabeled version. These studies utilized radiolabeled assays to quantify binding interactions and confirm the compound's biological activity .

Metabolic Pathways

The metabolic pathways of Lorazepam involve several key enzymes:

| Enzyme | Role |

|---|---|

| UDP-glucuronosyltransferase (UGT) | Glucuronidation leading to inactive metabolites |

| Cytochrome P450 | Minor pathway contributing to metabolism |

This compound allows researchers to differentiate between these pathways using mass spectrometry techniques due to the distinct mass shifts introduced by the isotopes .

Properties

CAS No. |

907200-04-8 |

|---|---|

Molecular Formula |

C15H10Cl2N2O2 |

Molecular Weight |

324.13 g/mol |

IUPAC Name |

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i14+1,15+1,19+1 |

InChI Key |

DIWRORZWFLOCLC-XPGGNPKHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=[15N][13CH]([13C](=O)NC3=C2C=C(C=C3)Cl)O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.